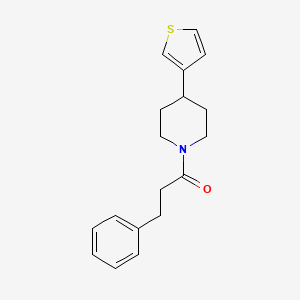
3-苯基-1-(4-(噻吩-3-基)哌啶-1-基)丙烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring substituted with a thiophene moiety and a phenyl group
科学研究应用
3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anticancer, antiviral, and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and molecular targets.
准备方法
The synthesis of 3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one typically involves multiple steps:
Cyclization Reaction: The initial step involves the cyclization of a precursor compound, such as a phenylpropanone derivative, with a thiophene-substituted piperidine under basic conditions.
Dehydration Reaction: The intermediate product undergoes dehydration in the presence of a strong acid to form the final compound.
化学反应分析
3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
作用机制
The mechanism of action of 3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation.
相似化合物的比较
3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one can be compared with other similar compounds:
1-Phenyl-3-(piperidin-1-yl)propan-1-one: This compound lacks the thiophene moiety, which may result in different pharmacological and chemical properties.
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-: Another related compound with a different substitution pattern on the piperidine ring.
属性
IUPAC Name |
3-phenyl-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c20-18(7-6-15-4-2-1-3-5-15)19-11-8-16(9-12-19)17-10-13-21-14-17/h1-5,10,13-14,16H,6-9,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAJOZBMTMNYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
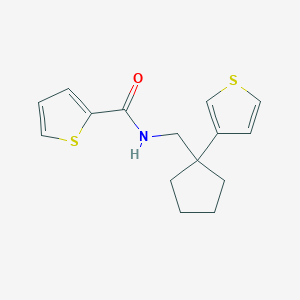
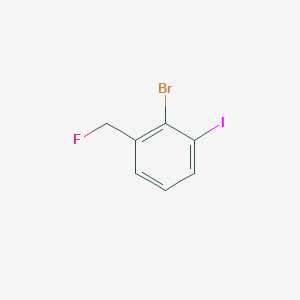
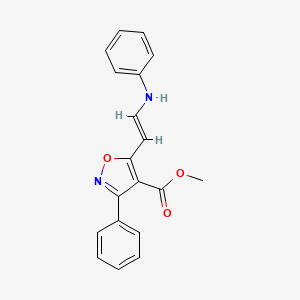
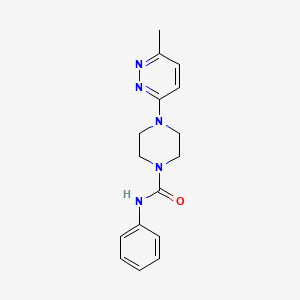
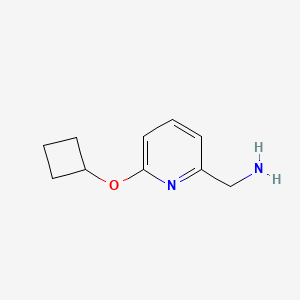
![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2409924.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2409925.png)
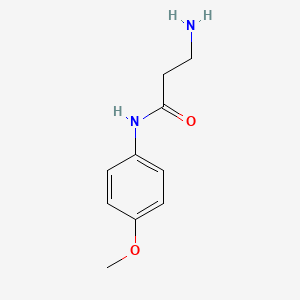
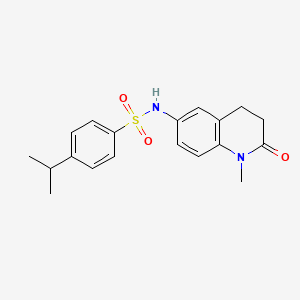
![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2409932.png)

![N-(2,3-dimethylphenyl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2409935.png)
![3-hydroxy-1-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}-2-buten-1-one](/img/structure/B2409936.png)

